

Preclinical Applications of 244cis-based Lipid Nanoparticles for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The field of mRNA therapeutics has been significantly advanced by the development of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as a leading platform for in vivo mRNA delivery. **244cis** is a novel, piperazine-based biodegradable ionizable lipid that has demonstrated significant promise in preclinical research for the formulation of LNPs.[1][2] These application notes provide a comprehensive overview of the use of **244cis** LNPs in preclinical research, with a focus on their application in a mouse model of pulmonary fibrosis. Detailed protocols for LNP formulation, characterization, and in vivo evaluation are provided to enable researchers to effectively utilize this technology.

Key Applications

- High-Efficiency mRNA Delivery: 244cis LNPs have been shown to mediate superior protein
 expression compared to conventional ionizable lipids such as MC3 and SM-102.[1] This high
 efficiency is attributed to the unique structural properties of 244cis, which includes a
 piperazine-based amine head and unsaturated lipid tails that may enhance the endosomal
 release of mRNA.[1]
- Reduced Immunogenicity: A critical challenge in LNP-mediated mRNA delivery is the potential for an inflammatory response. 244cis LNPs have been observed to induce minimal



immune activation, as evidenced by significantly lower levels of the pro-inflammatory chemokine MCP-1 compared to other LNPs.[1][2] This low immunogenicity profile is crucial for applications requiring repeated dosing.

- Targeted Lung Delivery: When formulated with cationic helper lipids, 244cis LNPs can be
 optimized for selective targeting of the lungs.[1] This has been successfully demonstrated in
 a preclinical model of pulmonary fibrosis, where 244cis LNPs achieved over 80% lungspecific expression of a reporter gene.[1]
- Therapeutic Potential in Chronic Diseases: The combination of high potency, low immunogenicity, and targeted delivery makes 244cis LNPs a promising vehicle for mRNAbased therapies for chronic diseases, such as pulmonary fibrosis.[1][2]

Data Summary

The following tables summarize the key quantitative data from preclinical studies involving **244cis** LNPs.

Table 1: In Vivo Protein Expression and Immunogenicity of LNP Formulations

LNP Formulation	Mean hEPO Expression (mU/mL)	Mean MCP-1 Level (pg/mL)
244cis LNP	1.3 x 10^5	~200
SM-102 LNP	~0.8 x 10^5	~1500
MC3 LNP	~0.2 x 10^5	~1000

Data extracted from a study where LNPs encapsulating human erythropoietin (hEPO) mRNA were intravenously administered to mice at a dose of 0.1 mg/kg. Serum levels were measured 6 hours post-injection.[1]

Table 2: In Vivo Transfection Efficiency of **244cis** LNPs in a Pulmonary Fibrosis Model

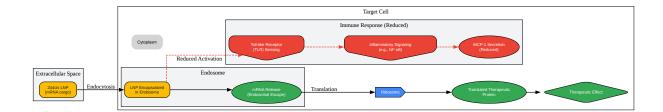


Cell Type	Transfection Efficiency (%)
Lung Endothelial Cells	~80%
Sca-1-positive Fibroblasts	>40%
Sca-1-negative, CD90-positive Fibroblasts	~3%

Data from a study using tdTomato transgenic mice with bleomycin-induced pulmonary fibrosis. **244cis** LNPs carrying Cre recombinase mRNA were administered repeatedly.[1][2]

Signaling and Delivery Pathway

The primary mechanism of action for **244cis** LNPs involves the efficient delivery of mRNA into the cytoplasm of target cells, leading to protein translation. The low immunogenicity suggests a reduced activation of inflammatory signaling pathways.



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Caption: Mechanism of **244cis** LNP-mediated mRNA delivery and reduced immune activation.



Experimental Protocols Protocol 1: Formulation of 244cis-based Lipid Nanoparticles

This protocol describes the formulation of **244cis** LNPs using a microfluidic mixing system.

Materials:

- 244cis ionizable lipid
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) or C16-PEG2k ceramide
- mRNA (e.g., encoding hEPO, Cre recombinase, or a reporter gene)
- Ethanol
- Acetate buffer (pH 5.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device (e.g., NanoAssemblr Ignite)
- Dialysis cassette (e.g., 10 kDa MWCO)

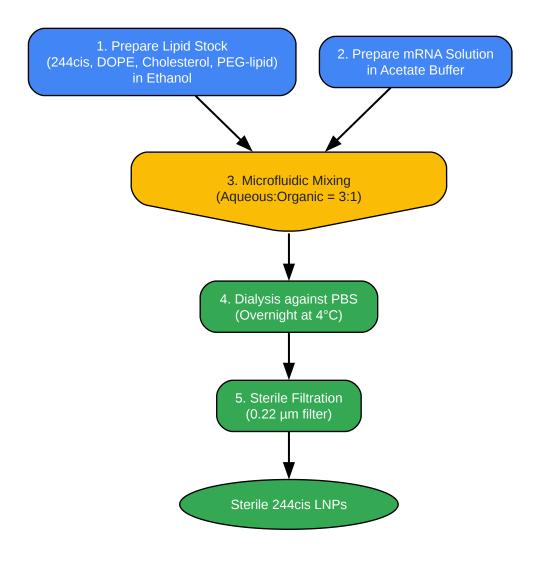
Procedure:

- Prepare Lipid Stock Solution:
 - Dissolve 244cis, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 26.5:20:52:1.5.[3]
 - The total lipid concentration in the ethanol phase should be optimized based on the microfluidic system manufacturer's recommendations.



- · Prepare mRNA Solution:
 - Dissolve the mRNA in acetate buffer to the desired concentration.
- · Microfluidic Mixing:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the lipid-ethanol solution into one syringe and the mRNA-acetate buffer solution into another.
 - Set the flow rate ratio of the aqueous to organic phase to 3:1.
 - Initiate the mixing process to form the LNPs.
- Dialysis:
 - Transfer the resulting LNP solution to a dialysis cassette.
 - Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove ethanol and non-encapsulated mRNA.
- Sterilization and Storage:
 - Sterilize the LNP solution by passing it through a 0.22 μm filter.
 - Store the sterile LNP solution at 4°C.





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Caption: Workflow for the formulation of **244cis** LNPs.

Protocol 2: Characterization of 244cis LNPs

This protocol outlines the methods for characterizing the physical and biochemical properties of the formulated LNPs.

Materials:

- Formulated 244cis LNPs
- Dynamic Light Scattering (DLS) instrument
- Zeta potential analyzer



- Quant-iT RiboGreen RNA Assay Kit
- Triton X-100
- TE buffer (pH 7.5)

Procedure:

- Size and Polydispersity Index (PDI) Measurement:
 - Dilute the LNP solution in PBS.
 - Measure the hydrodynamic diameter and PDI using a DLS instrument.
- Zeta Potential Measurement:
 - Dilute the LNP solution in an appropriate buffer (e.g., 10 mM NaCl).
 - Measure the zeta potential using a zeta potential analyzer.
- mRNA Encapsulation Efficiency (EE) using RiboGreen Assay:
 - Prepare a standard curve of the free mRNA using the RiboGreen reagent.
 - To measure unencapsulated mRNA, add the RiboGreen reagent to a diluted LNP sample and measure the fluorescence.
 - To measure total mRNA, first lyse the LNPs by adding Triton X-100 (final concentration 0.5%) to a diluted LNP sample, then add the RiboGreen reagent and measure the fluorescence.
 - Calculate the EE using the following formula: EE (%) = [(Total mRNA Unencapsulated mRNA) / Total mRNA] x 100

Protocol 3: In Vivo Evaluation in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model



This protocol describes the induction of pulmonary fibrosis in mice and the subsequent administration and evaluation of **244cis** LNPs.

Materials:

- C57BL/6 mice (8-10 weeks old)
- Bleomycin sulfate
- · Sterile saline
- 244cis LNPs encapsulating reporter mRNA (e.g., Cre recombinase for tdTomato mice, or Luciferase)
- Anesthesia (e.g., isoflurane)
- Intratracheal instillation device
- tdTomato reporter mice (e.g., Ai14) for Cre recombinase studies
- Bioluminescence imaging system (for Luciferase studies)

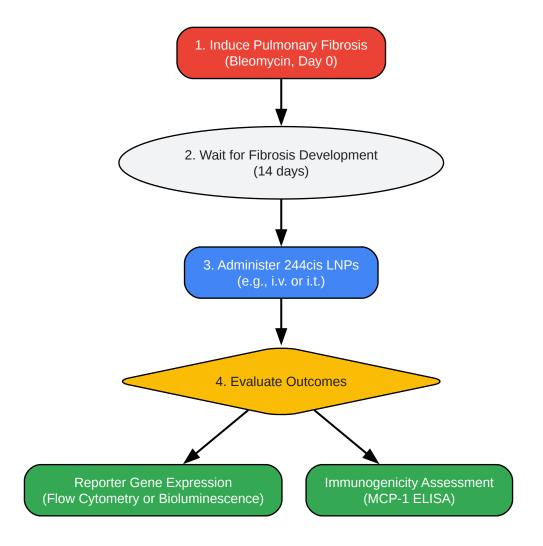
Procedure:

- Induction of Pulmonary Fibrosis:
 - Anesthetize the mice.
 - Administer a single intratracheal dose of bleomycin (e.g., 1.5 U/kg) in sterile saline.
 - Allow 14 days for the development of pulmonary fibrosis.
- LNP Administration:
 - Anesthetize the fibrotic mice.
 - Administer the **244cis** LNP solution intravenously or intratracheally at the desired mRNA dose (e.g., 0.1 - 1.0 mg/kg).



- For repeated dosing studies, administer the LNPs at specified intervals (e.g., every 3 days).
- Evaluation of Reporter Gene Expression:
 - For tdTomato mice:
 - At the desired time point post-administration (e.g., 7 days after the final dose), euthanize the mice and perfuse the lungs with PBS.
 - Prepare single-cell suspensions from the lungs.
 - Analyze the percentage of tdTomato-positive cells in different lung cell populations (e.g., endothelial cells, fibroblasts) using flow cytometry.
 - For Luciferase-expressing LNPs:
 - At various time points post-administration (e.g., 6, 24, 48 hours), administer the luciferase substrate (e.g., D-luciferin) to the mice.
 - Image the mice using a bioluminescence imaging system to quantify lung-specific luciferase expression.
- Assessment of Immunogenicity (MCP-1 ELISA):
 - At 6 hours post-LNP administration, collect blood from the mice via cardiac puncture.
 - Isolate the serum by centrifugation.
 - Measure the concentration of MCP-1 in the serum using a commercially available ELISA kit, following the manufacturer's instructions.





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Caption: Workflow for in vivo evaluation of **244cis** LNPs in a pulmonary fibrosis model.

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- To cite this document: BenchChem. [Preclinical Applications of 244cis-based Lipid Nanoparticles for mRNA Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860768#applications-of-244cis-in-preclinical-research]

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